1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group at position 1 and a phenyl ring bearing chloromethyl and difluoromethyl groups at positions 2 and 4, respectively.
Properties
Molecular Formula |
C11H10Cl2F2O |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)9-3-2-7(11(14)15)4-8(9)5-12/h2-4,10-11H,5H2,1H3 |
InChI Key |
FDYZHPKHIRHXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
Detailed Synthetic Procedure
Step 1: Functionalization of the Aromatic Ring
The starting material is often a suitably substituted phenyl compound bearing a difluoromethyl group at the para position relative to the chloromethyl substituent. The chloromethyl group is introduced via chloromethylation reactions, commonly using formaldehyde and hydrochloric acid or chlorinating agents under controlled conditions.
Step 2: Formation of the Propan-2-one Side Chain
The acetyl side chain is typically introduced via Friedel-Crafts acylation using propanoyl chloride or equivalent reagents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This step attaches the propan-2-one moiety at the ortho position relative to the chloromethyl group.
Step 3: α-Chlorination of the Propan-2-one
The final chlorination at the α-position of the propanone side chain is achieved using chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS). This step is critical to obtain the 1-chloro substituent on the propan-2-one carbon.
Alternative and Optimized Methods
Recent advances include the use of continuous flow synthesis to improve control over reaction parameters such as temperature and pressure, enhancing the yield and purity of the target compound. Automation in monitoring reaction progress and conditions is also employed in industrial settings.
Reaction Conditions and Solvents
Common solvents used in these reactions include dichloromethane, toluene, and acetonitrile, chosen for their ability to dissolve reactants and tolerate the reaction conditions. Temperature control is essential, with many steps conducted at low to moderate temperatures (0–40 °C) to avoid decomposition or side reactions.
Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Weight | 267.1 g/mol |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Density | Not readily available |
These properties influence the choice of purification methods and reaction conditions.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Aromatic chloromethylation | Formaldehyde, HCl or chlorinating agents | Controlled temperature, acidic medium | Introduces chloromethyl group on aromatic ring |
| 2 | Friedel-Crafts acylation | Propanoyl chloride, AlCl3 | Anhydrous solvent, 0–40 °C | Attaches propan-2-one moiety ortho to chloromethyl |
| 3 | α-Chlorination | PCl5, SOCl2, or NCS | Low to moderate temperature | Forms 1-chloro substituent on propan-2-one side chain |
| 4 | Continuous flow optimization (optional) | Automated temperature and pressure control | Flow reactors | Enhances yield and purity for industrial scale |
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s chloromethyl and difluoromethyl groups distinguish it from analogs:
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): This derivative features a hydrazinylidene group and methoxy substituent, enhancing resonance stabilization but reducing electrophilicity compared to the target compound’s chloromethyl/difluoromethyl system .
- 2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one (): The hydroxymethyl group increases hydrophilicity, whereas the target compound’s difluoromethyl group likely improves lipophilicity and metabolic stability .
Spectroscopic and Crystallographic Data
- 1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (): ¹H NMR data (δ 1–3 ppm for methyl groups) align with the ketone environment in the target compound .
- Crystallographic studies () emphasize the role of substituents in packing efficiency; the target compound’s CF₂H group may introduce unique intermolecular interactions .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group and difluoromethyl substituents on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C11H10Cl2F2O
- Molecular Weight : 267.10 g/mol
- CAS Number : 1804211-98-0
The biological activity of this compound primarily arises from its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity or modification of protein functions, disrupting essential biological pathways. Such properties make it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Research Findings
Further investigations into the compound's interaction with biological targets have shown that it can inhibit specific enzyme activities. For instance, it was noted to inhibit the activity of certain kinases involved in cell signaling pathways, which could be crucial for its anticancer effects.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Protein Kinase A | 5.0 |
| Cyclin-dependent Kinase 2 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
